Product packaging for [2-(2-Phenylethyl)cyclopropyl]methanol(Cat. No.:CAS No. 662143-14-8)

[2-(2-Phenylethyl)cyclopropyl]methanol

Cat. No.: B12528514
CAS No.: 662143-14-8
M. Wt: 176.25 g/mol
InChI Key: NKYZJKZTWSYBTN-UHFFFAOYSA-N
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Description

[2-(2-Phenylethyl)cyclopropyl]methanol (CAS 662143-14-8) is a chemical compound with the molecular formula C12H16O and a molecular weight of 176.25 g/mol . This molecule is characterized by a unique structure that incorporates both a rigid, strained cyclopropane ring and a flexible phenylethyl side chain, making it a versatile intermediate in advanced organic synthesis . The presence of the primary alcohol functional group provides a versatile handle for further chemical transformations, such as oxidation to aldehydes or carboxylic acids, and conversion to esters or ethers . In research contexts, cyclopropane rings are valued for their significant ring strain, which makes them reactive intermediates and versatile building blocks. They can act as latent double bonds, undergoing ring-opening reactions under various conditions to yield linear products . The phenylethyl moiety is a ubiquitous structural feature in a vast array of biologically active molecules, including neurotransmitters, hormones, and numerous synthetic drugs, where it allows for key intermolecular interactions with biological targets . The combination of these distinct chemical characteristics suggests potential applications in the development of novel organic materials and therapeutic agents, though specific biological activity and mechanism of action for this compound are areas for further investigation . One documented research application of related cyclopropylmethanols is their study in acid-catalyzed reactions, where they can form cyclopropylmethyl cations that undergo homoallylic rearrangement, a process known as the Julia olefin synthesis . This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16O B12528514 [2-(2-Phenylethyl)cyclopropyl]methanol CAS No. 662143-14-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

662143-14-8

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

[2-(2-phenylethyl)cyclopropyl]methanol

InChI

InChI=1S/C12H16O/c13-9-12-8-11(12)7-6-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2

InChI Key

NKYZJKZTWSYBTN-UHFFFAOYSA-N

Canonical SMILES

C1C(C1CO)CCC2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for 2 2 Phenylethyl Cyclopropyl Methanol

Formation of the Cyclopropyl (B3062369) Ring System

The construction of the cyclopropane (B1198618) ring is the most critical aspect of synthesizing [2-(2-phenylethyl)cyclopropyl]methanol. This is typically achieved through cyclopropanation reactions, where a carbene or carbenoid species adds across a carbon-carbon double bond.

Cyclopropanation Reactions

Cyclopropanation reactions are addition reactions involving a carbene that transforms an alkene into a cyclopropane. masterorganicchemistry.com The stereochemistry of the alkene is conserved in the product, meaning a cis-alkene will yield a cis-substituted cyclopropane and a trans-alkene will yield a trans-substituted product. masterorganicchemistry.comwikipedia.org

Transition metal catalysis is a powerful tool for cyclopropanation, offering high levels of control over stereoselectivity. Ruthenium(II)-Pheox (phenyloxazoline) complexes, in particular, have emerged as highly efficient catalysts for the asymmetric cyclopropanation of various olefins. nih.govrsc.orgacs.org These catalytic systems are known to perform well under mild conditions, providing the desired cyclopropane products in high yields with excellent diastereoselectivity and enantioselectivity. rsc.orgresearchgate.net

The general mechanism involves the reaction of the Ru(II)-Pheox catalyst with a diazo compound, such as a diazoacetate, to generate a metal carbene intermediate. nih.gov This electrophilic carbene species then reacts with an olefin substrate to deliver the cyclopropane ring and regenerate the catalyst. nih.gov Research has shown that Ru(II)-Pheox catalysts are effective for the cyclopropanation of both electron-rich olefins like styrenes and challenging electron-deficient olefins. acs.org

In the context of synthesizing this compound, a precursor like 4-phenyl-1-butene (B1585249) could be reacted with a diazoacetate in the presence of a chiral Ru(II)-Pheox catalyst. This would produce a cyclopropylcarboxylate ester, which can then be readily reduced to the target alcohol, this compound. The use of a chiral catalyst allows for the synthesis of specific enantiomers of the final product, which is often crucial for biological applications. acs.org

Table 1: Research Findings on Ru(II)-Pheox Catalyzed Cyclopropanation

Catalyst System Substrate Type Key Findings Reference
Ru(II)-Pheox Terminal Olefins & Succinimidyl Diazoacetate High yields and excellent diastereoselectivity and enantioselectivity under mild conditions. rsc.org
Ru(II)-Pheox Electron-Deficient Olefins (intramolecular) First highly enantioselective intramolecular cyclopropanation of this substrate class; yields up to 99%, ee up to 99%. acs.org
Ru(II)-Pheox Alkenes & Diethyl Diazomethylphosphonate Afforded optically active cyclopropylphosphonates in high yields with excellent diastereoselectivity (up to 99:1) and enantioselectivity (up to 99% ee). acs.org

Diazomethane (B1218177) (CH₂N₂) can be used to form cyclopropanes from olefins. masterorganicchemistry.com The reaction can proceed through different pathways, including photolytic or thermal generation of a free carbene (CH₂), or through metal-catalyzed processes. wikipedia.org In the presence of a palladium catalyst, for example, diazomethane reacts with an olefin like ethylene (B1197577) to form cyclopropane. nih.govacs.org The mechanism involves the formation of a palladium-carbene complex which then reacts with the olefin. nih.govacs.org

Another pathway involves a 1,3-dipolar cycloaddition of diazomethane to the alkene, forming an intermediate pyrazoline. wikipedia.org This pyrazoline can then be decomposed, either through photolysis or heat, to release nitrogen gas (N₂) and form the cyclopropane ring. masterorganicchemistry.comwikipedia.org This method avoids the use of metals and produces only nitrogen as a byproduct. wikipedia.org However, diazomethane is highly toxic and explosive, requiring special handling precautions. masterorganicchemistry.com

For the synthesis of this compound, using a diazomethane-mediated approach would likely involve reacting 4-phenyl-1-butene with a suitable diazo compound to form the cyclopropyl ring, followed by subsequent functional group transformations to install the methanol (B129727) moiety.

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
4-phenyl-1-butene
Diazomethane
Ethylene
Nitrogen
Diazoacetate
Carbene and Carbenoid Addition Approaches

The formation of the cyclopropane ring is a critical step in the synthesis of this compound. Carbene and carbenoid addition reactions to alkenes represent a direct and powerful method for constructing this three-membered ring system. libretexts.orgyoutube.com These reactions involve the addition of a divalent carbon species (a carbene) or a metal-associated equivalent (a carbenoid) across a double bond. libretexts.org The reaction is stereospecific, meaning the stereochemistry of the starting alkene is preserved in the cyclopropane product. youtube.comyoutube.com

For the synthesis of the target molecule, a suitable starting material would be an alkene such as 4-phenyl-1-butene. The addition of a carbene to the double bond of this substrate would generate the desired [2-(2-phenylethyl)cyclopropane] scaffold.

One of the most widely used methods for this transformation is the Simmons-Smith reaction, which employs a carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), generated in situ from diiodomethane (B129776) (CH₂I₂) and a zinc-copper couple. youtube.comyoutube.com This reagent is particularly effective for the cyclopropanation of a wide range of alkenes.

Alternatively, dichlorocarbene (B158193) (:CCl₂) can be generated from chloroform (B151607) (CHCl₃) and a strong base like potassium hydroxide. libretexts.org This would yield a dichlorinated cyclopropane, which would then require a subsequent reduction step to remove the halogen atoms.

The table below summarizes common methods for generating carbenes and carbenoids for cyclopropanation.

Method Reagents Carbene/Carbenoid Notes
Simmons-SmithCH₂I₂ / Zn(Cu)ICH₂ZnI (Carbenoid)Generally preferred for high yields and functional group tolerance. youtube.com
Haloform ReactionCHX₃ (e.g., CHCl₃) / Strong Base (e.g., KOH):CX₂ (e.g., :CCl₂)Forms a dihalocyclopropane, requiring further dehalogenation. libretexts.orgyoutube.com
Diazomethane DecompositionCH₂N₂ / Light, Heat, or Cu:CH₂Use of diazomethane is often limited due to its toxicity and explosive nature. libretexts.org

Intramolecular Cyclization Reactions

Intramolecular cyclization provides an alternative pathway to the cyclopropane ring. These methods involve forming one of the ring's carbon-carbon bonds from a linear precursor that already contains the other atoms of the ring. Such strategies can offer excellent control over stereochemistry.

While less common for simple cyclopropanes than intermolecular additions, certain transition-metal-catalyzed reactions are effective. For instance, the intramolecular cyclization of specific enynes (molecules containing both a double and a triple bond) or dienes can lead to the formation of cyclopropane-containing ring systems.

Another relevant approach is the Kulinkovich reaction, which involves the reaction of an ester with a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst. This typically produces a 1,2-dialkylcyclopropanol. A modified version of this reaction could potentially be adapted to create the desired cyclopropane structure from a precursor ester bearing the phenylethyl moiety.

Furthermore, intramolecular nucleophilic substitution, such as the reaction of a γ-halo-nitrile or γ-halo-ester, can form a cyclopropane ring through the formation of a carbanion alpha to the activating group, which then displaces the halide. This general strategy is a cornerstone of cyclopropane synthesis known as the Thorpe-Ingold effect-assisted cyclization.

Introduction and Transformation of the Methanol Group

Once the [2-(2-phenylethyl)cyclopropane] core is established, the next key transformation is the introduction of the methanol (-CH₂OH) group. This is typically achieved by functional group manipulation of a precursor molecule.

Reduction of Carbonyl Precursors (e.g., ester reduction to alcohol)

A reliable method for installing the methanol group is through the reduction of a carbonyl compound, such as a carboxylic acid, ester, or aldehyde. libretexts.org For instance, a precursor like ethyl [2-(2-phenylethyl)cyclopropane]carboxylate can be readily reduced to this compound.

Powerful reducing agents are required for the reduction of carboxylic acids and esters. Lithium aluminum hydride (LiAlH₄) is highly effective for this transformation, typically carried out in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. libretexts.org Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters or carboxylic acids but is effective for reducing aldehydes and ketones. libretexts.org

The table below compares common reducing agents for carbonyl-to-alcohol transformations.

Reducing Agent Precursor Solvent Notes
Lithium Aluminum Hydride (LiAlH₄)Ester, Carboxylic Acid, AldehydeTHF, Et₂OHighly reactive, non-selective, reduces a wide range of functional groups. libretexts.org
Sodium Borohydride (NaBH₄)Aldehyde, KetoneAlcohols (e.g., MeOH, EtOH)Milder and more selective than LiAlH₄. libretexts.orgorientjchem.org
Borane (BH₃)Carboxylic Acid, Aldehyde, KetoneTHFSelectively reduces carboxylic acids in the presence of esters.

Grignard or Organolithium Additions to Aldehyde/Ketone Precursors

An alternative strategy involves the reaction of an organometallic reagent with a carbonyl precursor. To synthesize the primary alcohol this compound, the appropriate precursor would be [2-(2-Phenylethyl)cyclopropane]carbaldehyde.

However, this section's title also refers to Grignard or organolithium additions to form alcohols in general. For instance, if the target were a secondary alcohol, such as 1-[2-(2-phenylethyl)cyclopropyl]ethanol, one could add methylmagnesium bromide (a Grignard reagent) to the aforementioned aldehyde. The addition of the organometallic reagent to the carbonyl carbon forms a new carbon-carbon bond and, after protonation, yields the alcohol. libretexts.org Grignard reagents add to formaldehyde (B43269) to produce primary alcohols, to other aldehydes to give secondary alcohols, and to ketones to yield tertiary alcohols. libretexts.org

Incorporation of the Phenylethyl Moiety

The final key synthetic challenge is the strategic incorporation of the 2-phenylethyl group. This can be accomplished at various stages of the synthesis through carbon-carbon bond formation.

Carbon-Carbon Bond Formation Strategies (e.g., cross-coupling reactions)

Modern transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. illinois.edu These reactions allow for the coupling of two different organic fragments with high efficiency and selectivity.

A plausible strategy would involve coupling a phenylethyl-containing organometallic reagent with a cyclopropyl electrophile. For example, (2-phenylethyl)magnesium bromide (a Grignard reagent) or a (2-phenylethyl)boronic acid derivative could be coupled with a cyclopropyl halide or triflate that already bears the methanol group (or a protected version thereof). Catalysts for these reactions are typically based on palladium or nickel. illinois.edu

The Suzuki coupling (using an organoboron reagent) and Kumada coupling (using a Grignard reagent) are prominent examples of such reactions. illinois.edu These methods are valued for their tolerance of various functional groups, provided the reaction conditions are carefully chosen.

The table below outlines representative cross-coupling strategies.

Coupling Reaction Nucleophile Electrophile Catalyst
Kumada Coupling(2-Phenylethyl)MgBr(2-Hydroxymethylcyclopropyl)BrNi or Pd-based
Suzuki Coupling(2-Phenylethyl)B(OH)₂(2-Hydroxymethylcyclopropyl)OTfPd-based
Negishi Coupling(2-Phenylethyl)ZnCl(2-Hydroxymethylcyclopropyl)IPd or Ni-based

Alkylation Reactions

Alkylation reactions are a cornerstone in the synthesis of the carbon framework of this compound. These approaches typically forge a carbon-carbon bond, uniting a cyclopropane-containing moiety with a phenylethyl group. A frequently employed tactic is the alkylation of a cyclopropylmethyl halide or a derivative like a sulfonate with a nucleophilic phenylethyl entity. This nucleophile can be a phenylethylmagnesium halide, commonly known as a Grignard reagent, or a phenylethyllithium species.

An alternative pathway involves integrating the phenylethyl group before the cyclopropane ring is formed. For instance, an ester of a cyclopropanecarboxylic acid can undergo alkylation at the alpha-position using a phenylethyl halide. The final step in this sequence is the reduction of the ester functionality to produce the desired alcohol. The success of these alkylation reactions hinges on the careful selection of the base, solvent, and temperature to maximize the product yield and curtail the formation of unwanted byproducts.

Stereoselective Synthesis of this compound Isomers

The stereochemical configuration of this compound is a critical determinant of its biological activity. This has spurred considerable research into developing stereoselective methods to isolate specific isomers of this compound.

Diastereoselective strategies are geared towards governing the relative spatial arrangement of the substituents on the cyclopropane ring. A prevalent method is the cyclopropanation of an alkene that already possesses a chiral center. This pre-existing stereocenter can guide the cyclopropanating agent to a particular face of the double bond, resulting in the preferential formation of one diastereomer. For example, the Simmons-Smith cyclopropanation of a chiral allylic alcohol derived from a phenylethyl precursor can proceed with a notable degree of diastereoselectivity, where the hydroxyl group plays a key role in directing the reaction.

Another avenue involves the diastereoselective reduction of a ketone. The reduction of a [2-(2-phenylethyl)cyclopropyl]ketone using a sterically demanding reducing agent can favor the creation of one diastereomeric alcohol over the other due to steric hindrance.

Enantioselective synthesis is utilized to produce a single, specific enantiomer of this compound. This is accomplished through several sophisticated techniques.

Chiral Auxiliary-Mediated Synthesis: This approach involves the temporary attachment of a chiral auxiliary to the starting material to steer a subsequent reaction in a stereoselective fashion. For example, a cyclopropanecarboxylic acid can be converted into an ester with a chiral alcohol. This chiral ester can then be subjected to a diastereoselective alkylation with a phenylethyl halide. The final step involves the removal of the chiral auxiliary to release the enantiomerically enriched this compound.

Asymmetric Catalysis: The deployment of chiral catalysts to facilitate enantioselective reactions represents a highly efficient strategy. Asymmetric cyclopropanation reactions, often catalyzed by chiral transition metal complexes of copper, rhodium, or palladium, can directly generate enantiomerically enriched cyclopropyl compounds from alkenes and diazo compounds. For instance, the reaction between phenethylstyrene and ethyl diazoacetate in the presence of a chiral copper-bis(oxazoline) catalyst can afford a cyclopropanecarboxylate (B1236923) ester with high enantiomeric purity. This ester is then reduced to yield the target alcohol.

In cases where a stereoselective synthesis is not practical or readily achievable, the separation of a racemic mixture of this compound into its constituent enantiomers can be performed through resolution.

Classical Resolution: This method entails reacting the racemic alcohol with a chiral resolving agent, such as an enantiomerically pure acid, to form a pair of diastereomeric esters. These diastereomers typically exhibit different physical properties, such as solubility, which allows for their separation by fractional crystallization. Following separation, hydrolysis of the individual diastereomers liberates the pure enantiomers of the alcohol.

Enzymatic Resolution: Enzymes serve as highly stereoselective catalysts and can be effectively used to resolve racemic mixtures. For instance, a lipase (B570770) enzyme can selectively acylate one enantiomer of racemic this compound when an acyl donor is present. The resulting ester can then be separated from the unreacted alcohol enantiomer. This biocatalytic approach is often favored for its mild reaction conditions and exceptional enantioselectivity.

Chemical Reactivity and Transformations of 2 2 Phenylethyl Cyclopropyl Methanol

Reactions Involving the Cyclopropyl (B3062369) Ring

The high ring strain of the cyclopropane (B1198618) ring in [2-(2-phenylethyl)cyclopropyl]methanol, estimated to be around 27 kcal/mol, is a driving force for many of its characteristic reactions. These reactions typically involve the cleavage of one of the carbon-carbon bonds of the three-membered ring, leading to the formation of more stable acyclic or larger ring structures.

Ring-Opening Reactions

Ring-opening reactions are a hallmark of cyclopropane chemistry. The release of ring strain provides a thermodynamic driving force for these transformations, which can be initiated through various catalytic or stoichiometric methods.

Under acidic conditions, the hydroxyl group of this compound can be protonated, forming a good leaving group (water). Departure of the leaving group generates a cyclopropylcarbinyl cation. This highly reactive intermediate is prone to rapid rearrangement and ring-opening to form more stable carbocations, such as homoallylic or cyclobutyl cations. The subsequent reaction with a nucleophile, such as the solvent, leads to the final product.

The mechanism of acid-catalyzed ring-opening often involves a complex equilibrium between different cationic species. The presence of the phenylethyl group can influence the stability of these intermediates and the distribution of products. For instance, the phenyl group can stabilize a positive charge through resonance, potentially favoring rearrangements that place the cation in proximity to the aromatic ring. The reaction of cyclopropylmethamine with sodium nitrite (B80452) in dilute aqueous perchloric acid, which proceeds through a cyclopropylcarbinyl cation, yields a mixture of cyclopropylmethyl alcohol, cyclobutanol (B46151), and homoallylic alcohol, demonstrating the variety of products that can arise from such intermediates. wikipedia.org

The specific products formed from the acid-catalyzed ring opening of this compound would depend on the reaction conditions, including the nature of the acid and the solvent. A plausible mechanism involves the formation of a cyclopropylcarbinyl cation, which can then undergo rearrangement to a more stable secondary or even a benzylic-stabilized cation before being trapped by a nucleophile. stackexchange.com

Lewis acids can also promote the ring opening of cyclopropanes. Tantalum pentachloride (TaCl₅) is a powerful Lewis acid that has been shown to mediate the reaction of donor-acceptor cyclopropanes with various reagents. mdpi.comnih.govresearchgate.net While a direct study on this compound is not available, research on related systems, such as dimethyl 2-phenylcyclopropane-1,1-dicarboxylate, provides valuable insights. mdpi.comnih.govresearchgate.net

In a study by Zosim et al., the reaction of dimethyl 2-phenylcyclopropane-1,1-dicarboxylate with aromatic aldehydes in the presence of TaCl₅ resulted in the formation of substituted tetrahydronaphthalenes. mdpi.comnih.govresearchgate.net This transformation proceeds through a plausible mechanism involving the coordination of the Lewis acid to the carbonyl group of the cyclopropane derivative, followed by ring opening to form a zwitterionic intermediate. This intermediate then reacts with the aldehyde to initiate a cascade of reactions, ultimately leading to the formation of the tetralin ring system. mdpi.comnih.gov

Given the reactivity of TaCl₅ with alcohols, it is expected that the reaction with this compound would initially involve the interaction with the hydroxyl group. TaCl₅ is known to react with alcohols to form tantalum alkoxides with the elimination of hydrogen chloride. wikipedia.org The subsequent Lewis acid-promoted ring opening of the cyclopropane could then proceed, potentially leading to a variety of products depending on the reaction conditions and the presence of other reagents.

Table 1: TaCl₅-Mediated Reaction of a Phenylcyclopropane Derivative

ReactantReagentProductYieldReference
Dimethyl 2-phenylcyclopropane-1,1-dicarboxylateAromatic Aldehydes, TaCl₅Substituted TetrahydronaphthalenesGood mdpi.comnih.govresearchgate.net

Transition metal catalysts, particularly those based on palladium, rhodium, and gold, are known to effectively catalyze the isomerization and ring-opening reactions of cyclopropanes. These reactions often proceed through the formation of metallacyclobutane intermediates. For cyclopropylmethanols, transition metal catalysis can lead to the formation of homoallylic alcohols. rsc.orgchemistryviews.org

While specific studies on this compound are scarce, the general principles of transition metal-catalyzed cycloisomerization can be applied. For instance, palladium-catalyzed reactions of acetylenic alcohols have been shown to proceed via π-activation, leading to cyclization. cjcatal.com A similar activation of the cyclopropane ring in this compound by a transition metal could initiate a ring-opening process. The presence of the phenylethyl group could influence the regioselectivity and stereoselectivity of such reactions.

The isomerization of allylic alcohols to carbonyl compounds is a well-established transition metal-catalyzed process. rsc.org The reverse reaction, the isomerization of a saturated ketone to an unsaturated alcohol, is less common but conceptually related to the types of transformations that could occur with cyclopropylmethanols. Nickel-catalyzed isomerization of homoallylic alcohols to ketones has also been reported, highlighting the ability of transition metals to facilitate the migration of double bonds. chemistryviews.org

The strained C-C bonds of the cyclopropane ring possess some π-character, allowing them to be attacked by electrophiles. This results in the opening of the ring to form a carbocation, which is then quenched by a nucleophile. Common electrophiles used for this purpose include halogens (e.g., Br₂, Cl₂) and strong acids. libretexts.orgyoutube.comyoutube.com

The reaction of benzene (B151609) with bromine in the presence of a Lewis acid catalyst is a classic example of electrophilic aromatic substitution, which proceeds through a positively charged intermediate. libretexts.org Similarly, the addition of hydrogen halides to alkenes involves the formation of a carbocation intermediate. msudenver.edu The electrophilic opening of the cyclopropane ring in this compound would likely proceed through a similar mechanism.

The regioselectivity of the ring opening would be influenced by the stability of the resulting carbocation. The phenylethyl substituent could play a significant role in directing the electrophilic attack and stabilizing the intermediate carbocation through neighboring group participation. wikipedia.orgmsudenver.eduvedantu.comyoutube.comscribd.comlibretexts.orgnih.gov

Rearrangement Reactions of the Cyclopropyl Moiety

The formation of a cyclopropylcarbinyl cation, as discussed in the context of acid-catalyzed ring opening, is often followed by rapid skeletal rearrangements. The Wagner-Meerwein rearrangement is a common pathway for such cations, involving a 1,2-shift of a hydrogen, alkyl, or aryl group to form a more stable carbocation. wikipedia.orglibretexts.orgmychemblog.comyoutube.comyoutube.com

In the case of the cyclopropylcarbinyl cation derived from this compound, several rearrangement pathways are possible. A 1,2-hydride shift could lead to a more stable tertiary carbocation. Alternatively, a ring-expansion rearrangement could yield a cyclobutyl cation. The most favorable rearrangement pathway would be determined by the relative stabilities of the various possible carbocationic intermediates.

The phenylethyl group can significantly influence these rearrangements. The phenyl ring can participate in the stabilization of a positive charge through the formation of a phenonium ion intermediate. wikipedia.orgmsudenver.eduvedantu.comlibretexts.org This neighboring group participation can accelerate the rate of reaction and control the stereochemical outcome. vedantu.comyoutube.comscribd.comnih.gov It is plausible that the phenylethyl group in this compound could facilitate a rearrangement that leads to the formation of a carbocation stabilized by the aromatic ring.

Reactions of the Methanol (B129727) Functional Group

The primary alcohol moiety in this compound is a key site for various chemical transformations, including oxidation, etherification, esterification, and substitution reactions.

Oxidation Reactions

The primary alcohol of this compound can be oxidized to yield the corresponding aldehyde or carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Common oxidizing agents for the conversion of primary alcohols to aldehydes include pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), and Dess-Martin periodinane. These reagents are known for their mild and selective oxidation of primary alcohols to aldehydes without significant over-oxidation to the carboxylic acid. For instance, the oxidation of other substituted cyclopropylmethanols has been successfully achieved using these methods.

Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) in the presence of sulfuric acid (Jones reagent), will typically oxidize the primary alcohol directly to the carboxylic acid, [2-(2-Phenylethyl)cyclopropyl]carboxylic acid. Enzymatic oxidation is also a possibility, as chloroperoxidase has been shown to catalyze the enantioselective oxidation of cis-cyclopropylmethanols to their corresponding aldehydes. nih.gov

Table 1: Representative Oxidation Reactions of Primary Alcohols

Starting MaterialReagent(s)ProductReaction Type
Primary AlcoholPCC, CH₂Cl₂AldehydeMild Oxidation
Primary AlcoholDMP, CH₂Cl₂AldehydeMild Oxidation
Primary AlcoholKMnO₄, NaOH, H₂OCarboxylic AcidStrong Oxidation
Primary AlcoholCrO₃, H₂SO₄, acetoneCarboxylic AcidStrong Oxidation

Derivatization to Ethers (e.g., Williamson Ether Synthesis)

The hydroxyl group of this compound can be converted into an ether through various methods, with the Williamson ether synthesis being a classic and versatile approach. stackexchange.com This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an SN2 reaction. stackexchange.comgoogle.comwikipedia.org

The first step is the formation of the sodium or potassium alkoxide of this compound by treatment with a strong base such as sodium hydride (NaH) or potassium hydride (KH). This alkoxide can then be reacted with a primary alkyl halide (e.g., methyl iodide, ethyl bromide) to form the corresponding ether. The use of primary alkyl halides is crucial to favor the SN2 pathway and avoid competing elimination reactions that can occur with secondary or tertiary halides. stackexchange.com

Table 2: Example of Williamson Ether Synthesis

AlcoholBaseAlkyl HalideProduct Ether
This compoundNaHCH₃I1-(Methoxymethyl)-2-(2-phenylethyl)cyclopropane
This compoundKHCH₃CH₂Br1-(Ethoxymethyl)-2-(2-phenylethyl)cyclopropane

Esterification Reactions

Esterification of this compound can be readily achieved by reacting it with a carboxylic acid or its derivative, such as an acid chloride or acid anhydride (B1165640). The most common method is the Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. unacademy.com This is an equilibrium process, and the removal of water can drive the reaction towards the formation of the ester.

Alternatively, for a more rapid and often higher-yielding reaction, an acid chloride or anhydride can be used, typically in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl or carboxylic acid byproduct. unacademy.com This method avoids the equilibrium limitations of Fischer esterification.

Table 3: Common Esterification Methods

AlcoholReagentCatalyst/BaseProduct Ester
This compoundAcetic AcidH₂SO₄ (catalytic)[2-(2-Phenylethyl)cyclopropyl]methyl acetate
This compoundAcetyl ChloridePyridine[2-(2-Phenylethyl)cyclopropyl]methyl acetate
This compoundAcetic AnhydridePyridine[2-(2-Phenylethyl)cyclopropyl]methyl acetate

Substitution Reactions at the Carbinol Carbon

Substitution reactions at the carbinol carbon of this compound involve the replacement of the hydroxyl group with another substituent, such as a halogen. The hydroxyl group is a poor leaving group, so it must first be converted into a better one. This is typically achieved by protonation with a strong acid or by conversion to a tosylate or mesylate ester.

Treatment with hydrogen halides (HBr, HCl) can lead to the corresponding cyclopropylmethyl halide. These reactions likely proceed through an SN2 or SN1-like mechanism, with the potential for carbocation rearrangements, a characteristic feature of cyclopropylmethyl systems due to the stability of the bicyclobutonium ion intermediate. nih.gov

Alternatively, the alcohol can be converted to a sulfonate ester (tosylate or mesylate), which is an excellent leaving group. Subsequent reaction with a nucleophile can then lead to substitution products with inversion of configuration if the reaction follows an SN2 pathway. youtube.comyoutube.comyoutube.comyoutube.com

Reactions of the Phenylethyl Substructure

The phenylethyl group in this compound provides another reactive site, specifically the aromatic phenyl ring.

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

The phenyl ring of the phenylethyl group is susceptible to electrophilic aromatic substitution (EAS) reactions, where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.orgbyjus.com The alkyl group (the ethylcyclopropylmethanol moiety) attached to the benzene ring is an activating group and an ortho, para-director. wikipedia.org This means that incoming electrophiles will preferentially substitute at the positions ortho and para to the ethyl group.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts alkylation and acylation. byjus.commasterorganicchemistry.com

Nitration: Treatment with a mixture of nitric acid and sulfuric acid will introduce a nitro group (-NO₂) onto the phenyl ring, primarily at the ortho and para positions. youtube.commasterorganicchemistry.com

Halogenation: Reaction with a halogen (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) will result in the corresponding ortho- and para-halo-substituted products. wikipedia.orgyoutube.com

Friedel-Crafts Alkylation and Acylation: These reactions, catalyzed by a strong Lewis acid like AlCl₃, can introduce an alkyl or acyl group, respectively, onto the phenyl ring, again favoring the ortho and para positions. nih.govnih.govwikipedia.org It should be noted that Friedel-Crafts alkylations are prone to polyalkylation and carbocation rearrangements. wikipedia.org

The steric bulk of the this compound substituent may influence the ortho:para ratio, with the para product often being favored due to reduced steric hindrance.

Transformations of the Ethylene (B1197577) Linkage

The ethylene bridge connecting the phenyl and cyclopropyl groups is a potential site for several chemical modifications, primarily involving oxidation or reduction reactions. The stability of this linkage is notable, but under specific conditions, it can be transformed.

Oxidation Reactions: The ethylene linkage can be susceptible to oxidation, potentially leading to the formation of a ketone or even cleavage of the C-C bond to form a carboxylic acid. The specific outcome depends on the oxidizing agent and reaction conditions. For instance, strong oxidizing agents could lead to the formation of a phenylacetic acid derivative. The enzymatic oxidation of similar phenylethylamine compounds to phenylacetic acid has been observed, suggesting that chemical oxidation could follow a similar pathway. nih.gov

Hydrogenation Reactions: Catalytic hydrogenation can be employed to saturate the aromatic ring of the phenylethyl group. While the ethylene bridge itself is already saturated, the phenyl group can be reduced to a cyclohexyl group under forcing conditions, such as high pressure and temperature with a suitable catalyst (e.g., Platinum, Palladium, or Nickel). nih.govcolab.ws This transformation would yield [2-(2-Cyclohexylethyl)cyclopropyl]methanol, altering the electronic and steric properties of the molecule.

Below is a table summarizing potential transformations of the ethylene linkage based on analogous reactions in related compounds.

TransformationReagents and ConditionsPotential Product
Oxidation to Ketone Mild Oxidizing Agent (e.g., PCC, DMP)[2-(1-Oxo-2-phenylethyl)cyclopropyl]methanol
Oxidative Cleavage Strong Oxidizing Agent (e.g., KMnO₄, NaIO₄/RuCl₃)(Cyclopropylmethyl)benzoic acid
Aromatic Hydrogenation H₂, Pt/C or Pd/C, High Pressure, High Temperature[2-(2-Cyclohexylethyl)cyclopropyl]methanol

Note: This table represents potential reactions based on the general reactivity of phenylethyl groups and may not have been specifically performed on this compound.

Reaction Mechanisms of Key Transformations

The transformations of this compound are governed by fundamental mechanistic principles, including the rearrangement of strained rings and the activation of functional groups for nucleophilic or electrophilic attack.

The high ring strain of the cyclopropane ring (approximately 27.5 kcal/mol) is a primary driving force for its rearrangement reactions. stackexchange.com These rearrangements often proceed through cationic intermediates, particularly when the cyclopropane is substituted with groups that can stabilize a positive charge, such as the phenyl group in the subject molecule.

Acid-catalyzed rearrangements are common for cyclopropylmethanols. Protonation of the hydroxyl group followed by the loss of water generates a primary carbocation adjacent to the cyclopropane ring. This carbocation can then undergo a ring-expansion rearrangement. In the case of this compound, the cyclopropylcarbinyl cation can rearrange to a more stable cyclobutyl cation. The presence of the phenyl group can further influence the stability of cationic intermediates, potentially leading to more complex rearrangements. For instance, phenyl-substituted cyclopropanes have been used as probes for cationic mechanisms in various reactions. nih.gov The rearrangement can lead to the formation of substituted cyclobutanol or cyclopentanol (B49286) derivatives, depending on the specific pathway and subsequent reactions. researchgate.net

The vinylcyclopropane (B126155) rearrangement is another potential pathway if the alcohol is first converted to an alkene. This type of rearrangement can proceed through either a diradical or a pericyclic mechanism to form a cyclopentene (B43876) ring. researchgate.net

The reactivity of this compound can be enhanced through the activation of its functional groups for either nucleophilic or electrophilic attack.

Nucleophilic Activation: The hydroxyl group of this compound is a primary site for nucleophilic activation. Deprotonation with a base would convert the alcohol into a more potent alkoxide nucleophile. This alkoxide could then participate in various substitution reactions, for example, with alkyl halides to form ethers.

Electrophilic Activation: The molecule contains several sites that can be activated for electrophilic attack.

Activation of the Hydroxyl Group: The hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride. This activation renders the adjacent carbon atom electrophilic and susceptible to attack by a wide range of nucleophiles in an SN2 reaction.

Activation of the Cyclopropane Ring: Cyclopropanes bearing an electron-withdrawing group can act as electrophiles in ring-opening reactions. nih.govstackexchange.comresearchgate.net While the phenylethyl group is generally considered electron-donating, the inherent strain of the cyclopropane ring makes it susceptible to attack by strong nucleophiles, leading to ring-opening. The regioselectivity of such an attack would be influenced by the electronic nature of the substituents.

Electrophilic Aromatic Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions. The 2-cyclopropylmethanol ethyl group is an ortho-, para-directing group. Thus, reactions such as nitration, halogenation, or Friedel-Crafts acylation would be expected to occur primarily at the ortho and para positions of the phenyl ring.

The interplay of these activation strategies allows for a diverse range of chemical transformations, enabling the synthesis of a variety of derivatives from this compound.

Structural Elucidation and Advanced Spectroscopic Analysis of 2 2 Phenylethyl Cyclopropyl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. For [2-(2-phenylethyl)cyclopropyl]methanol, a combination of one-dimensional and two-dimensional NMR experiments would be essential.

The ¹H NMR spectrum would provide crucial information about the electronic environment of each proton and their connectivity. The chemical shifts (δ) would indicate the type of proton (aromatic, aliphatic, benzylic, etc.), while the coupling patterns (spin-spin splitting) would reveal the number of neighboring protons.

Expected ¹H NMR Data: A detailed analysis would require experimental data. However, one could predict the general regions for the proton resonances based on the structure:

Aromatic Protons (C₆H₅): Multiple signals would be expected in the range of δ 7.1-7.3 ppm, corresponding to the protons on the phenyl ring. The exact splitting pattern would depend on the specific electronic effects and would likely appear as a multiplet.

Methylene (B1212753) Protons (CH₂-Ph and CH₂-cyclopropyl): The two methylene groups of the phenylethyl moiety would likely appear as triplets or complex multiplets in the region of δ 2.5-3.0 ppm.

Hydroxymethyl Protons (CH₂OH): The protons of the methylene group attached to the hydroxyl group would be expected to appear as a doublet or a multiplet, likely in the range of δ 3.4-3.7 ppm. The hydroxyl proton itself would appear as a broad singlet, with its chemical shift being concentration and solvent dependent.

Cyclopropyl (B3062369) Protons: The protons on the cyclopropane (B1198618) ring would exhibit complex splitting patterns due to geminal and cis/trans couplings and would be found in the upfield region, typically between δ 0.5-1.5 ppm.

Without experimental data, a precise data table cannot be generated.

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Expected ¹³C NMR Data:

Aromatic Carbons: Signals for the phenyl group carbons would be expected in the δ 125-145 ppm region. The carbon attached to the ethyl group would be at the higher end of this range.

Methylene Carbons: The carbons of the ethyl linker and the hydroxymethyl group would appear in the aliphatic region, with the carbon attached to the oxygen (C-OH) being the most downfield (likely δ 60-70 ppm).

Cyclopropyl Carbons: The carbons of the cyclopropane ring would be found at a characteristically high field, typically in the range of δ 10-30 ppm.

An interactive data table would be populated with specific chemical shifts upon availability of experimental data.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton correlations through two or three bonds, confirming the connectivity within the phenylethyl chain and the cyclopropyl ring, and the attachment of the hydroxymethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds. It would be crucial for confirming the connection between the phenylethyl group and the cyclopropane ring, and the attachment of the hydroxymethyl group to the cyclopropane.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are close to each other, which is vital for determining the stereochemistry (cis/trans) of the substituents on the cyclopropane ring.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides information about the functional groups present in a molecule.

The IR and Raman spectra of this compound would display characteristic absorption bands corresponding to the vibrations of its functional groups.

Expected Vibrational Bands:

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ in the IR spectrum would be indicative of the hydroxyl group.

C-H Stretch (Aromatic): Signals just above 3000 cm⁻¹ would correspond to the C-H stretching vibrations of the phenyl ring.

C-H Stretch (Aliphatic): Absorptions just below 3000 cm⁻¹ would be due to the C-H stretches of the ethyl and cyclopropyl groups.

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region would confirm the presence of the benzene (B151609) ring.

C-O Stretch: An absorption in the 1000-1200 cm⁻¹ range would be characteristic of the C-O bond in the primary alcohol.

Cyclopropane Ring Vibrations: The cyclopropane ring has characteristic C-H stretching vibrations that can sometimes be observed around 3100 cm⁻¹ and ring deformation (breathing) modes at lower frequencies.

A detailed assignment of vibrational modes would require comparison with theoretically calculated spectra.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which can aid in its identification. For this compound, the mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would likely involve cleavage of the bond between the cyclopropane ring and the phenylethyl group, as well as loss of water from the alcohol functionality. Common fragments would likely include the tropylium (B1234903) ion (m/z 91) characteristic of compounds with a benzyl (B1604629) or phenylethyl group.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. For this compound, the molecular formula is C₁₂H₁₆O.

The theoretical exact mass, calculated from the sum of the masses of its constituent isotopes (¹²C, ¹H, and ¹⁶O), provides a benchmark for experimental verification. Any deviation between the measured and theoretical mass is typically in the range of parts per million (ppm), confirming the elemental composition with high confidence. While specific experimental HRMS data for this compound is not widely published, the expected accurate mass serves as a primary identifier in analytical studies.

Table 1: Theoretical Accurate Mass Data for this compound

Molecular FormulaIon SpeciesTheoretical Exact Mass (Da)
C₁₂H₁₆O[M+H]⁺177.1274
C₁₂H₁₆O[M+Na]⁺199.1093
C₁₂H₁₆O[M]⁺˙176.1201

Data are calculated values based on isotopic masses.

Fragmentation Pattern Analysis for Structural Information

Mass spectrometry, particularly when coupled with tandem techniques (MS/MS), provides crucial structural information through the analysis of fragmentation patterns. When the protonated molecule [M+H]⁺ of this compound is subjected to collision-induced dissociation, it breaks apart into smaller, characteristic fragment ions. The analysis of these fragments allows for the reconstruction of the original molecular structure.

Based on the structure, several key fragmentation pathways can be predicted:

Benzylic Cleavage: The most favorable fragmentation is typically the cleavage of the C-C bond beta to the phenyl ring, leading to the formation of a stable tropylium ion (C₇H₇⁺) at m/z 91. This is a classic fragmentation pattern for phenylethyl moieties.

Loss of Water: The primary alcohol can easily lose a molecule of water (H₂O, 18.01 Da) from the protonated molecular ion, resulting in a fragment at m/z 159.1168.

Cyclopropane Ring Opening: The strained cyclopropane ring can undergo cleavage. A common fragmentation would involve the loss of the entire cyclopropylmethanol (B32771) side chain from the phenylethyl group.

Cleavage adjacent to the alcohol: Fragmentation can occur at the bond between the cyclopropane ring and the methanol (B129727) group (CH₂OH), leading to the loss of a CH₂OH radical (31.02 Da).

The mass spectrum of the structurally related phenylethyl alcohol shows a prominent base peak at m/z 91, corresponding to the tropylium ion, which strongly supports the predicted benzylic cleavage. nist.gov

Table 2: Predicted Key Fragment Ions for this compound in MS/MS

m/z (Theoretical)Proposed Fragment IonNeutral Loss
159.1168[C₁₂H₁₅]⁺H₂O
145.1012[C₁₁H₁₃]⁺CH₂OH + H₂
129.0855[C₁₀H₁₁]⁺C₂H₅O
91.0542[C₇H₇]⁺C₅H₉O

These represent plausible fragmentation pathways based on chemical principles.

X-Ray Crystallography (if applicable to suitable derivatives)

Confirmation of Molecular Structure and Stereochemistry

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, providing precise information on bond lengths, bond angles, and, crucially, the absolute stereochemistry of chiral centers. nih.gov For a molecule like this compound, which has at least two chiral centers on the cyclopropane ring, X-ray analysis would be the only way to unambiguously assign the cis or trans relationship of the substituents and the R/S configuration of each stereocenter.

To date, a crystal structure for this compound itself has not been reported in publicly accessible crystallographic databases. The molecule's nature as a low-melting solid or oil at room temperature can make the growth of single crystals suitable for diffraction challenging. nih.gov

However, crystallographic studies on derivatives, such as esters or amides of the alcohol, could be pursued to facilitate crystallization. Analysis of related phenyl-substituted cyclopropane structures reveals key conformational preferences. Typically, the phenyl ring adopts a "bisecting" conformation, where the plane of the phenyl ring is perpendicular to the plane of the cyclopropane ring, to maximize electronic conjugation between the aromatic system and the cyclopropane's Walsh orbitals. researchgate.net An X-ray study of a suitable derivative of this compound would be expected to confirm this conformational preference and would provide the ultimate proof of its molecular structure and relative stereochemistry. rsc.orgnih.gov

Theoretical and Computational Studies of 2 2 Phenylethyl Cyclopropyl Methanol

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the elucidation of molecular properties with high accuracy. For [2-(2-Phenylethyl)cyclopropyl]methanol, these calculations provide a quantitative description of its geometry and electronic landscape.

Density Functional Theory (DFT) has emerged as a powerful and widely used method for the computational study of molecular systems. nih.gov The geometry optimization process in DFT involves finding the minimum energy conformation of a molecule, which corresponds to its most stable three-dimensional structure. researchgate.net This is achieved by iteratively solving the Kohn-Sham equations to minimize the forces on each atom. thomasyoungcentre.org For this compound, DFT calculations, often employing hybrid functionals like B3LYP, can predict bond lengths, bond angles, and dihedral angles with remarkable accuracy when compared to experimental data, were it available. nih.govresearchgate.net

Table 1: Representative DFT Functionals and Basis Sets for Molecular Calculations

Functional Type Basis Set Common Application
B3LYP Hybrid GGA 6-31G* Geometry Optimization, Vibrational Frequencies
PBE0 Hybrid GGA def2-TZVP Electronic Properties, Reaction Mechanisms
M06-2X Hybrid Meta-GGA cc-pVTZ Non-covalent Interactions, Thermochemistry
ωB97X-D Range-Separated Hybrid aug-cc-pVDZ Excited States, Charge Transfer

This table presents a selection of commonly used DFT functionals and basis sets in computational chemistry. The specific choice depends on the properties being investigated and the desired accuracy.

The Hartree-Fock (HF) method is a foundational ab initio quantum chemistry method that approximates the many-electron wavefunction as a single Slater determinant. mdpi.com While generally less accurate than modern DFT methods due to its neglect of electron correlation, HF calculations are still valuable for providing a qualitative understanding of molecular orbitals and electronic structure. mdpi.com The HF method serves as a starting point for more advanced correlated methods. For this compound, HF calculations would provide a baseline for understanding its electronic properties, which can then be refined by methods that include electron correlation.

Molecular Orbital Analysis

Molecular orbital (MO) theory describes the wave-like behavior of electrons in molecules. The analysis of molecular orbitals, particularly the frontier orbitals, is critical for understanding a molecule's reactivity and electronic transitions.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests that the molecule is more reactive. For this compound, analysis of the HOMO and LUMO would reveal the regions of the molecule that are most susceptible to electrophilic and nucleophilic attack, respectively. The calculated HOMO and LUMO energies indicate that charge transfer can occur within the molecule. nih.govresearchgate.net

Table 2: Conceptual Interpretation of HOMO and LUMO Energies

Orbital Energy Level Role in Reactions Implication of Energy Value
HOMO Highest Occupied Electron Donor Higher energy indicates stronger donating ability.
LUMO Lowest Unoccupied Electron Acceptor Lower energy indicates stronger accepting ability.
HOMO-LUMO Gap Energy Difference Chemical Reactivity Smaller gap suggests higher reactivity.

Prediction and Interpretation of Spectroscopic Data

Computational methods are invaluable for predicting and interpreting various types of spectroscopic data, including vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. By calculating these properties, a direct comparison with experimental data can be made, aiding in the structural elucidation and characterization of the molecule.

Theoretical calculations of vibrational frequencies, typically performed using DFT methods, can help in the assignment of experimental infrared and Raman spectra. Similarly, the chemical shifts in NMR spectroscopy can be predicted with a high degree of accuracy, providing crucial information about the chemical environment of each nucleus in this compound. mdpi.com

Table 3: Compound Names Mentioned in the Article

Compound Name

Computational NMR Chemical Shift Prediction (e.g., GIAO method)

Computational chemistry provides powerful tools for predicting the nuclear magnetic resonance (NMR) spectra of molecules, which is invaluable for structure elucidation and verification. openaccessjournals.comkallipos.gr One of the most robust and widely used techniques for this purpose is the Gauge-Including Atomic Orbital (GIAO) method. This method, rooted in quantum chemistry, calculates the magnetic shielding tensors for each nucleus in a molecule, from which the NMR chemical shifts can be derived. arxiv.org

The prediction process for a molecule like this compound would begin with an optimization of its three-dimensional geometry using a suitable level of theory, such as Density Functional Theory (DFT). Following this, the GIAO calculation is performed on the optimized structure to obtain the absolute magnetic shielding values (σ). These values are then converted into chemical shifts (δ) by referencing them against the shielding value of a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

While specific GIAO-calculated NMR data for this compound is not available in published literature, a hypothetical data table for its 13C NMR shifts is presented below to illustrate the expected outcome of such a study. The chemical shifts would be highly sensitive to the molecule's conformation, particularly the relative orientations of the cyclopropyl (B3062369) and phenylethyl groups.

Hypothetical 13C NMR Chemical Shift Data

Carbon Atom Predicted Chemical Shift (ppm)
C (Methanol) ~65-70
C (Cyclopropyl) ~10-25
C (Phenylethyl - CH2) ~30-40

Note: This table is illustrative and not based on actual published research for this specific compound.

Simulated Vibrational Spectra (FT-IR, FT-Raman)

For this compound, a computational analysis would involve calculating the second derivatives of the energy with respect to the atomic coordinates. This process yields a set of harmonic vibrational frequencies. randallcygan.com These frequencies can then be scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other theoretical approximations. The simulation would also predict the IR and Raman intensities for each vibrational mode, allowing for the generation of a complete theoretical spectrum. researchgate.net

Key vibrational modes expected for this molecule would include the O-H stretch of the alcohol, C-H stretches of the aromatic ring, alkyl chain, and cyclopropyl group, C-O stretching, and various bending and ring deformation modes. Although specific simulated spectra for this compound are not documented in scientific literature, the following table outlines the expected regions for its characteristic vibrational bands.

Expected Vibrational Frequencies

Functional Group Vibrational Mode Expected Wavenumber (cm-1)
O-H Stretching ~3200-3600
C-H (Aromatic) Stretching ~3000-3100
C-H (Aliphatic) Stretching ~2850-3000
C=C (Aromatic) Ring Stretching ~1450-1600
C-O Stretching ~1050-1150

Note: This table represents typical frequency ranges for the indicated functional groups and is not derived from specific computational studies of the title compound.

Mechanistic Insights through Computational Modeling

Transition State Characterization and Reaction Pathway Elucidation

Computational modeling is a critical tool for understanding the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experiments alone. mdpi.comrsc.orgrsc.org This is achieved by mapping out the potential energy surface of a reaction, which involves locating and characterizing the structures of reactants, products, intermediates, and, most importantly, transition states. nih.govyoutube.comosti.gov A transition state represents the highest energy point along a reaction coordinate and is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the path from reactant to product. youtube.com

For reactions involving this compound, such as its synthesis or subsequent transformations, computational methods could be employed to elucidate the step-by-step mechanism. youtube.com For instance, in a hypothetical acid-catalyzed dehydration reaction, computational analysis could identify the transition state for the protonation of the hydroxyl group, the subsequent loss of water to form a cyclopropylcarbinyl cation, and the transition states for the rearrangement of this cation. By examining the geometries and electronic structures of these transition states, chemists can gain a deeper understanding of the factors that control the reaction's feasibility and selectivity.

Energetic Profiles of Chemical Transformations

By calculating the energetic profile for a transformation of this compound, researchers could predict the reaction's kinetics and thermodynamics. A high activation energy would suggest a slow reaction, while a large negative reaction energy would indicate a thermodynamically favorable process. These computational predictions are invaluable for optimizing reaction conditions, such as temperature and catalyst choice, to improve reaction efficiency and yield. rsc.org For example, the energetic profiles for different possible rearrangement pathways of a carbocation intermediate derived from this compound could be compared to predict the major product of the reaction.

Role As a Synthetic Intermediate and Building Block

Precursor for Complex Cyclopropane-Containing Molecules

The cyclopropane (B1198618) ring is a recurring motif in a number of biologically active natural products and pharmaceutical compounds. researchgate.net Its presence often imparts unique conformational constraints and metabolic stability to a molecule. [2-(2-Phenylethyl)cyclopropyl]methanol is a strategic starting material for the synthesis of more elaborate cyclopropane-containing structures.

The primary alcohol functional group in this compound can be readily oxidized to the corresponding aldehyde or carboxylic acid. These transformations open up a wide array of subsequent chemical reactions. For instance, the resulting cyclopropyl (B3062369) aldehyde can undergo olefination reactions to introduce new carbon-carbon double bonds, or it can be used in aldol (B89426) condensations to build larger molecular frameworks. The corresponding cyclopropyl carboxylic acid can be converted into esters, amides, and other acid derivatives, further expanding its synthetic utility.

Moreover, the cyclopropane ring itself can participate in various ring-opening reactions, often promoted by Lewis acids or transition metals. These reactions can lead to the formation of linear or more complex cyclic structures that would be challenging to synthesize through other means. The specific outcome of these reactions is often influenced by the substitution pattern on the cyclopropane ring, including the presence of the phenylethyl group.

Research into the synthesis of diverse cyclopropane-containing compounds has highlighted the utility of functionalized cyclopropanes as versatile building blocks. For example, studies on the divergent synthesis of cyclopropane-containing lead-like compounds have demonstrated how a single, functionalized cyclopropane precursor can be elaborated into a library of structurally diverse molecules through a series of straightforward chemical transformations. nih.gov This principle is directly applicable to this compound, positioning it as a valuable starting point for the generation of novel chemical entities.

Intermediate in the Synthesis of Scaffolds with Phenylethyl Groups

The 2-phenylethyl group is a common structural motif found in a wide range of natural products and synthetic compounds with significant biological activities. nih.govnih.gov Its presence in a molecule can influence properties such as lipophilicity and binding interactions with biological targets. The compound 2-phenylethanol (B73330) (2-PE), a related structure, is a widely used fragrance and flavoring agent and serves as a precursor in the synthesis of various pharmaceuticals. nih.govnih.gov

As an intermediate, this compound allows for the incorporation of the phenylethyl moiety into larger, more complex molecular scaffolds. The cyclopropane ring can be viewed as a versatile linker or a conformational constraint that positions the phenylethyl group in a specific orientation within a larger molecule. This is particularly relevant in medicinal chemistry, where the spatial arrangement of functional groups is critical for biological activity.

The synthesis of 2-(2-phenylethyl)chromones, a class of naturally occurring compounds with a range of biological activities, often involves the coupling of a phenylethyl unit to a chromone (B188151) core. nih.gov While not a direct precursor, the chemistry of this compound could offer alternative synthetic routes to analogs of these and other phenylethyl-containing natural products.

Furthermore, the development of synthetic methods for creating diverse molecular scaffolds is a key area of research in drug discovery. chemistryviews.org The ability to introduce the phenylethyl group as part of a rigid cyclopropyl-containing building block provides a powerful tool for generating novel molecular architectures with potential therapeutic applications.

Versatility in Downstream Chemical Synthesis

The synthetic versatility of this compound stems from the orthogonal reactivity of its two key functional components: the primary alcohol and the cyclopropane ring. This allows for a wide range of downstream chemical transformations, enabling the synthesis of a diverse array of derivatives.

Table 1: Potential Downstream Transformations of this compound

Functional GroupReaction TypePotential Products
Primary AlcoholOxidation[2-(2-Phenylethyl)cyclopropyl]carbaldehyde, [2-(2-Phenylethyl)cyclopropanecarboxylic acid
Primary AlcoholEsterificationCyclopropylmethyl esters
Primary AlcoholEtherificationCyclopropylmethyl ethers
Primary AlcoholHalogenation[2-(2-Phenylethyl)cyclopropyl]methyl halides
Cyclopropane RingRing OpeningLinear or more complex cyclic compounds
Cyclopropane RingCycloadditionBicyclic or polycyclic systems

The primary alcohol can be transformed into a variety of other functional groups, as detailed in Table 1. For example, oxidation to the aldehyde allows for subsequent reactions such as Wittig olefinations or reductive aminations. Conversion to the corresponding carboxylic acid enables the formation of amides, which are prevalent in many drug molecules.

The cyclopropane ring itself can undergo a number of interesting and useful transformations. For instance, under certain conditions, it can participate in ring-opening reactions to yield linear alkyl chains with specific functionalization patterns. It can also be involved in cycloaddition reactions, leading to the formation of more complex polycyclic systems. The strain energy of the cyclopropane ring makes it susceptible to cleavage by various reagents, a property that can be exploited to achieve unique synthetic outcomes.

The combination of these reactive sites in a single molecule makes this compound a highly adaptable building block for the synthesis of a wide range of organic molecules, from simple derivatives to complex, polyfunctional structures.

Future Research Directions

Exploration of Novel Synthetic Routes with Enhanced Atom Economy and Sustainability

Future synthetic research on [2-(2-Phenylethyl)cyclopropyl]methanol and its derivatives will likely prioritize the development of methodologies that align with the principles of green chemistry, focusing on high atom economy, the use of renewable resources, and the reduction of hazardous waste. nih.govjocpr.commdpi.com

Atom-Economical and Sustainable Approaches:

Current synthetic methods for cyclopropane (B1198618) rings often involve multi-step processes that can generate significant waste. thieme-connect.de Future research could explore one-pot or tandem reactions that minimize purification steps and solvent usage. researchgate.net Inspired by the broader field of green cyclopropanation, investigations could focus on:

Catalytic Cyclopropanation: The use of earth-abundant metal catalysts or organocatalysts for the cyclopropanation of appropriate olefin precursors would be a significant advancement. thieme-connect.de

Alternative Energy Sources: Exploring photochemical or electrochemical methods could provide more sustainable and efficient routes to the cyclopropane motif. thieme-connect.de

Biocatalysis: The use of enzymes, either isolated or in whole-cell systems, could offer a highly selective and environmentally benign method for the synthesis of chiral this compound. cjcatal.comresearchgate.net For example, biocatalytic approaches have been successfully employed for the synthesis of 2-phenylethanol (B73330), a related structural component. mdpi.comnih.gov Immobilized enzymes could also be utilized to enhance stability and reusability, making the process more economically viable. rsc.org

Data on Sustainable Synthesis Research:

Research AreaPotential BenefitRelevant Analogy
OrganocatalysisAvoids toxic heavy metals, often milder reaction conditions.Enantioselective Michael Initiated Ring Closure (MIRC) reactions. rsc.org
BiocatalysisHigh selectivity, biodegradable catalysts, mild conditions.Yeast-catalyzed synthesis of 2-phenylethanol. cjcatal.com
Flow ChemistryImproved safety, scalability, and process control.Greener synthesis of various organic compounds. nih.gov

Development of New Catalytic Transformations Utilizing the Compound's Unique Structural Features

The strained three-membered ring of this compound makes it a versatile substrate for a variety of catalytic transformations. Future research in this area could unlock novel synthetic pathways and provide access to a wider range of functionalized molecules.

Ring-Opening Reactions:

The high ring strain (approximately 115 kJ/mol) of the cyclopropane ring makes it susceptible to ring-opening reactions, providing a driving force for the formation of more stable acyclic products. Future studies could investigate:

Regioselective and Stereoselective Ring-Opening: The development of catalysts that can control the regioselectivity and stereoselectivity of the ring-opening process would be highly valuable. This could be influenced by the directing effect of the hydroxymethyl group and the electronic properties of the phenylethyl substituent.

Tandem Ring-Opening/Cross-Coupling Reactions: Combining the ring-opening of the cyclopropane with a subsequent cross-coupling reaction in a single pot could provide efficient access to complex molecular architectures. SmI2-mediated reductive ring-opening has been shown to be effective for cyclopropanecarboxylates, suggesting a potential avenue for exploration. acs.org

Cross-Coupling Reactions:

The C-O bond of the methanol (B129727) moiety could be activated for cross-coupling reactions. Nickel-catalyzed cross-electrophile coupling has been successfully applied to other systems and could be adapted for this compound. nih.gov Furthermore, palladium-catalyzed cross-coupling reactions of related cyclopropyl (B3062369) compounds have been reported and could be explored. nih.govacs.org

Advanced Computational Studies for Predictive Reactivity and Property Design

Computational chemistry offers a powerful tool for understanding and predicting the behavior of this compound. Future research in this area can guide experimental work and accelerate the discovery of new applications.

Predictive Reactivity Models:

Density Functional Theory (DFT) Studies: DFT calculations can be employed to investigate the electronic structure, bond energies, and reaction mechanisms of this compound. mdpi.com This can provide insights into its reactivity in various chemical transformations. escholarship.org For example, computational studies have been used to understand the regioselectivity of ring-opening reactions in similar strained ring systems. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational dynamics and interactions of the molecule with its environment, which is crucial for understanding its behavior in solution and its potential interactions with biological targets or material surfaces.

Property Design:

By systematically modifying the structure of this compound in silico, it may be possible to predict how changes in its chemical makeup will affect its physical and chemical properties. This predictive capability can guide the synthesis of new derivatives with tailored characteristics for specific applications. nih.gov

Application in Materials Science or Chemical Biology as a Structural Motif (excluding clinical applications)

The unique combination of a rigid cyclopropyl group and an aromatic phenylethyl moiety suggests that this compound could serve as a valuable structural motif in materials science and as a tool in chemical biology.

Materials Science:

The incorporation of the this compound motif into polymers or supramolecular assemblies could lead to materials with novel properties. The rigidity of the cyclopropane and the potential for π-π stacking interactions from the phenyl group could influence the packing and morphology of these materials. The cyclopropyl group is a known versatile building block in the synthesis of complex molecules for various applications. rsc.org

Chemical Biology:

Molecular Probes: The cyclopropyl group has been incorporated into fluorescent probes, where it can modulate the photophysical properties of the fluorophore. acs.org this compound could be functionalized to create novel fluorescent probes for sensing specific analytes or for imaging in biological systems.

Chemical Biology Tools: The compound could be modified to create chemical probes for target identification and validation in drug discovery research. nih.govmdpi.com For instance, it could be derivatized with photoaffinity labels or clickable handles to allow for the identification of protein binding partners. researchgate.net The cyclopropyl ring itself is a valuable fragment in drug molecules, often enhancing metabolic stability and binding affinity. nih.govresearchgate.net

Q & A

Q. What are the standard synthetic routes for [2-(2-Phenylethyl)cyclopropyl]methanol, and how can reaction conditions influence yield and purity?

Answer: The synthesis typically involves cyclopropanation followed by functional group transformations. For example:

  • Cyclopropane Ring Formation : Use of strong bases like LiHMDS in THF to deprotonate intermediates, followed by cyclopropanation via [2+1] cycloaddition with alkenes .
  • Reduction Steps : LiAlH4 is commonly employed to reduce ester or ketone groups to the alcohol moiety, as seen in the synthesis of structurally related cyclopropylmethanol derivatives .
  • Purification : Recrystallization or column chromatography is critical to isolate the product, with NMR (¹H, ¹³C) and IR spectroscopy used to confirm structural integrity .

Q. Key Optimization Factors :

  • Temperature control during cyclopropanation to avoid side reactions.
  • Stoichiometry of reducing agents (e.g., excess LiAlH4 may degrade sensitive functional groups).

Q. How can researchers validate the structural integrity of this compound using spectroscopic methods?

Answer: Standard Characterization Workflow :

  • ¹H NMR :
    • Cyclopropane protons appear as distinct multiplets in the δ 0.5–2.0 ppm range due to ring strain .
    • The hydroxymethyl (-CH2OH) group shows a triplet near δ 3.5–4.0 ppm, coupled with adjacent cyclopropane protons.
  • ¹³C NMR :
    • Cyclopropane carbons resonate at δ 10–25 ppm .
    • The hydroxymethyl carbon appears at δ 60–70 ppm.
  • IR Spectroscopy :
    • O-H stretch (broad, ~3200–3600 cm⁻¹) and C-O stretch (~1050–1150 cm⁻¹) confirm the alcohol group .

Validation Tools :
Compare experimental data with computational predictions (e.g., DFT-based NMR chemical shift calculations) to resolve ambiguities .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., unexpected NMR splitting patterns) be resolved for cyclopropane-containing compounds like this compound?

Answer: Common Challenges :

  • Diastereomer Overlaps : Cyclopropane stereochemistry can split signals into complex multiplets.
  • Solvent or Temperature Artifacts : Dynamic effects in NMR (e.g., ring puckering) may cause peak broadening.

Q. Resolution Strategies :

  • Variable Temperature (VT) NMR : Perform experiments at low temperatures to "freeze" conformational changes and simplify splitting patterns .
  • 2D NMR Techniques : Use COSY, HSQC, and NOESY to assign proton-proton correlations and confirm spatial proximity of cyclopropane substituents .
  • Isotopic Labeling : Introduce deuterium at specific positions to simplify spectral interpretation.

Q. What are the key fragmentation patterns of this compound in mass spectrometry, and how do they aid in structural confirmation?

Answer: GC-MS Fragmentation Behavior :

  • Cyclopropane Ring Cleavage : The strained ring often ruptures, generating ions like m/z 91 ([C7H7]⁺) from the phenylethyl group .
  • Hydroxymethyl Loss : A neutral loss of 32 Da (CH2OH) may occur, producing a fragment at m/z [M-32]⁺ .

Q. Diagnostic Ions :

  • m/z 107 ([C7H6OH]⁺) indicates hydroxylated aromatic fragments.
  • m/z 160–220 range: Characteristic of chromone-like moieties if oxidized derivatives are present .

Q. Methodological Note :

  • Use high-resolution MS (HRMS) to distinguish isobaric ions and validate elemental compositions.

Q. How can computational chemistry guide the design of experiments for synthesizing and characterizing this compound derivatives?

Answer: Applications :

  • Reaction Pathway Prediction : DFT calculations (e.g., Gaussian or ORCA) model transition states to optimize cyclopropanation conditions and minimize side products .
  • Spectroscopic Predictions : Tools like ACD/Labs or ChemDraw predict NMR/IR spectra for comparison with experimental data.
  • Solvent Effects : COSMO-RS simulations assess solvent polarity impacts on reaction yields and purification efficiency.

Case Study :
A 2023 study used MD simulations to predict the stability of cyclopropane rings under varying pH conditions, guiding storage protocols for alcohol derivatives .

Q. What are the stability challenges associated with this compound under varying experimental conditions, and how can they be mitigated?

Answer: Instability Factors :

  • Acidic/Basic Conditions : Cyclopropane rings may undergo ring-opening reactions.
  • Oxidation : The primary alcohol group is prone to oxidation, forming ketones or carboxylic acids.

Q. Mitigation Strategies :

  • Storage : Keep under inert gas (N2/Ar) at –20°C to prevent oxidation .
  • Reaction Design : Avoid strong acids/bases; use buffered conditions for pH-sensitive steps.
  • Stabilizing Agents : Add radical scavengers (e.g., BHT) during long-term storage.

Q. Table 1. Key NMR Peaks for this compound

Proton/CarbonChemical Shift (δ, ppm)MultiplicityAssignment
Cyclopropane H0.8–1.5MultipletC1–C3 protons
-CH2OH3.6–3.8TripletHydroxymethyl group
Aromatic H7.0–7.4MultipletPhenyl ring
Cyclopropane C12–18-Ring carbons
-CH2OH C63–65-Alcohol-bearing carbon

Source : Adapted from .

Q. Table 2. Diagnostic MS Fragments

m/zFragment IonStructural Origin
91[C7H7]⁺Phenylethyl group
107[C7H6OH]⁺Oxidized aromatic fragment
[M-32]⁺[M-CH2OH]⁺Hydroxymethyl loss

Source : .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.